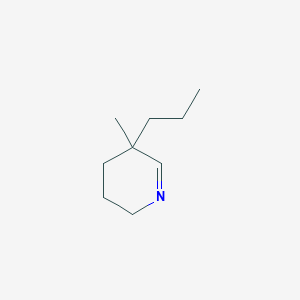
1,1,7,7-Tetrachloroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,7,7-Tetrachloroheptane is an organic compound with the molecular formula C7H12Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to the first and seventh carbon atoms of a heptane chain
準備方法
The synthesis of 1,1,7,7-Tetrachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the desired positions.
Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, allowing for efficient and large-scale production. The reaction is exothermic, and appropriate cooling systems are employed to maintain the desired temperature.
化学反応の分析
1,1,7,7-Tetrachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of heptane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form carboxylic acids or ketones.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1,7,7-Tetrachloroheptane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other chlorinated compounds.
作用機序
The mechanism by which 1,1,7,7-Tetrachloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Pathways involved in its action include the disruption of cellular membranes and interference with enzyme activity.
類似化合物との比較
1,1,7,7-Tetrachloroheptane can be compared with other similar compounds such as 1,1,2,2-Tetrachloroethane and 1,1,1,7-Tetrachloroheptane. These compounds share similar chlorinated structures but differ in the number and position of chlorine atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Similar Compounds
- 1,1,2,2-Tetrachloroethane
- 1,1,1,7-Tetrachloroheptane
- 1,1,1,9-Tetrachlorononane
These compounds are used in various applications, and their comparison highlights the specific advantages and limitations of this compound in different contexts.
特性
CAS番号 |
71570-98-4 |
|---|---|
分子式 |
C7H12Cl4 |
分子量 |
238.0 g/mol |
IUPAC名 |
1,1,7,7-tetrachloroheptane |
InChI |
InChI=1S/C7H12Cl4/c8-6(9)4-2-1-3-5-7(10)11/h6-7H,1-5H2 |
InChIキー |
PLTQHBFEOUUGNO-UHFFFAOYSA-N |
正規SMILES |
C(CCC(Cl)Cl)CCC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
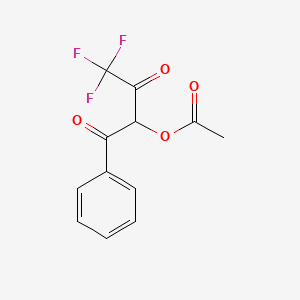
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
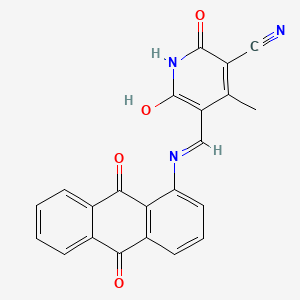
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
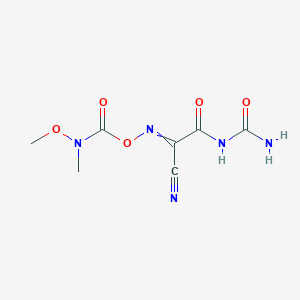
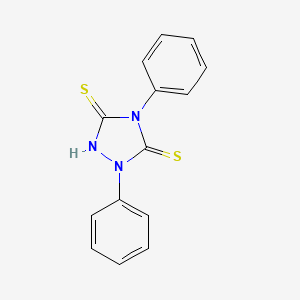
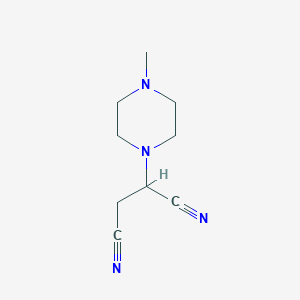

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
